molecular formula C19H16N6OS B13358938 2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine

Cat. No.: B13358938
M. Wt: 376.4 g/mol
InChI Key: RZBXBCYLOQBFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several pharmacologically active moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves multiple steps, starting with the preparation of the triazolo[3,4-b][1,3,4]thiadiazole core. This core is typically synthesized through the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . The imidazo[1,2-a]pyridine moiety is then introduced through a series of nucleophilic substitution reactions, followed by the attachment of the 3-methylphenoxy group via etherification .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function .

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-12-6-5-7-14(10-12)26-11-16-23-25-18(21-22-19(25)27-16)17-13(2)20-15-8-3-4-9-24(15)17/h3-10H,11H2,1-2H3

InChI Key

RZBXBCYLOQBFNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.